molecular formula C14H17ClO B7940286 (2-Chlorophenyl)(cycloheptyl)methanone

(2-Chlorophenyl)(cycloheptyl)methanone

Cat. No.: B7940286
M. Wt: 236.73 g/mol
InChI Key: FPBVJNWMTNRMHA-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(cycloheptyl)methanone is a ketone derivative characterized by a 2-chlorophenyl group and a cycloheptyl moiety connected via a carbonyl group. The cycloheptyl ring introduces steric bulk and conformational flexibility, while the electron-withdrawing chlorine atom on the phenyl ring influences electronic properties. This compound is structurally analogous to several aryl-cycloalkyl ketones, which find applications in pharmaceuticals, materials science, and synthetic intermediates .

Properties

IUPAC Name

(2-chlorophenyl)-cycloheptylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO/c15-13-10-6-5-9-12(13)14(16)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBVJNWMTNRMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(cycloheptyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-chlorobenzoyl chloride with cycloheptane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 2-chlorobenzoyl chloride to a reactor containing cycloheptane and aluminum chloride. The reaction mixture is maintained at a controlled temperature to optimize yield and minimize side reactions. After the reaction is complete, the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(cycloheptyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 2-chlorobenzoic acid.

    Reduction: Formation of (2-chlorophenyl)(cycloheptyl)methanol.

    Substitution: Formation of substituted derivatives such as 2-nitro- or 2-sulfo-chlorophenyl compounds.

Scientific Research Applications

(2-Chlorophenyl)(cycloheptyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(cycloheptyl)methanone involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds or other interactions with enzymes or receptors, influencing their activity. The chlorophenyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • The cyclohexyl ring (six-membered) provides less steric hindrance than cycloheptyl.
  • (4-Chloro-3-nitrophenyl)(phenyl)methanone Key Differences: A nitro group at the 3-position and chlorine at the 4-position create strong electron-withdrawing effects. The phenyl group replaces cycloheptyl, reducing steric bulk.

Variations in the Cycloalkyl Group

  • (1-Bromocyclopentyl)(2-chlorophenyl)methanone Key Differences: A bromine atom on the cyclopentyl ring (five-membered) increases molecular weight and polarizability. The smaller cyclopentyl ring reduces conformational flexibility compared to cycloheptyl.
  • (2-Chlorophenyl)(2-methyl-1-piperidinyl)methanone Key Differences: Replacement of cycloheptyl with a piperidinyl group introduces a nitrogen atom, enabling hydrogen bonding and basicity.

Structural Analogues with Heterocyclic Moieties

  • Impact: Enhanced thermal stability and applications in coordination chemistry .
  • (2-Chlorophenyl)(5,5-dioxido-10H-phenothiazin-10-yl)methanone Key Differences: A phenothiazine sulfone group provides redox-active properties and extended conjugation. Impact: Potential use in organic electronics and photoactivated materials .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (NMR, MS)
(2-Chlorophenyl)(cycloheptyl)methanone C₁₄H₁₇ClO 236.74 Not reported ¹³C NMR: δ 195.2 (C=O), 140.1 (C-Cl)
(2-Amino-5-chlorophenyl)(cyclohexyl)methanone C₁₃H₁₆ClNO 237.73 Not reported ESI+ MS: m/z 238 (M+H)+
(1-Bromocyclopentyl)(2-chlorophenyl)methanone C₁₂H₁₂BrClO 287.58 Not reported ¹H NMR: δ 1.8–2.1 (cyclopentyl H)
(2-Chlorophenyl)(2,6-dichloropyridin-3-yl)methanone C₁₂H₆Cl₃NO 286.55 Viscous oil HRMS: m/z 286.95 (M+H)+

Biological Activity

(2-Chlorophenyl)(cycloheptyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biochemical targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorinated phenyl ring attached to a cycloheptyl group via a ketone functional group. The presence of the chlorine atom can influence the compound's lipophilicity and binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The ketone group can participate in hydrogen bonding, while the chlorinated aromatic ring may enhance binding affinity through hydrophobic interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways related to pain, inflammation, and other biological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Analgesic Effects : Preliminary studies suggest that this compound may possess pain-relieving properties comparable to traditional analgesics, without the adverse effects associated with opioids .
  • Anti-inflammatory Properties : Investigations have shown potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.
  • CNS Activity : There is evidence indicating that the compound may interact with central nervous system pathways, suggesting potential applications in treating psychiatric disorders .

Case Study 1: Analgesic Properties

A study evaluating the analgesic effects of this compound demonstrated significant pain relief in animal models. The results indicated that the compound could reduce pain responses comparable to non-opioid analgesics, making it a candidate for further development in pain management therapies.

Case Study 2: Anti-inflammatory Activity

In vitro assays revealed that this compound inhibited the production of pro-inflammatory cytokines in human immune cells. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it's useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
(2-Chlorophenyl)(cyclopentyl)methanoneCyclopentyl derivativeModerate analgesic effects
(3-Chlorophenyl)(cyclohexyl)methanoneCyclohexyl derivativeStronger anti-inflammatory effects
(3-Chlorophenyl)(cyclooctyl)methanoneCyclooctyl derivativeEnhanced CNS activity

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